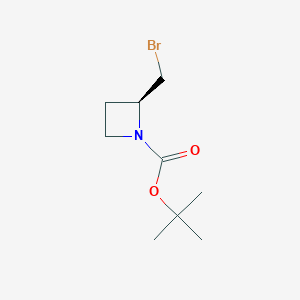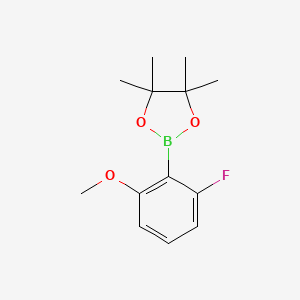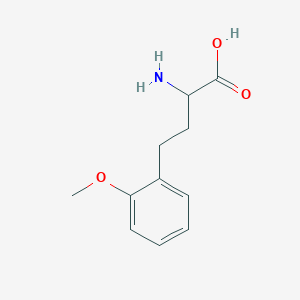
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Übersicht
Beschreibung
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a versatile chemical compound widely used in organic synthesis. It features a cyclohexane ring substituted with a chloromethyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylate ester. This compound is particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules due to its multifunctional nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the following steps:
Protection of the Amino Group: The amino group on cyclohexanecarboxylate is protected using tert-butoxycarbonyl (Boc) protection. This is achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Chloromethylation: The protected amino cyclohexanecarboxylate is then subjected to chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Reaction conditions typically involve mild bases and solvents like dichloromethane.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexanecarboxylates depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amino cyclohexanecarboxylate.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the preparation of biologically active molecules and peptides.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound finds applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate primarily involves its reactivity as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino functionality during synthetic transformations, which can later be deprotected to reveal the free amino group for further reactions. The chloromethyl group allows for further functionalization through nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring instead of a cyclohexane ring.
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring, a chloromethyl group, and a tert-butoxycarbonyl-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-13(10(16)18-9-14)7-5-4-6-8-13/h4-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKNWCARBKHFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)

![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)
![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)
